An In-depth Technical Guide to N-(Azido-PEG4)-N-Boc-PEG4-Boc: A Bifunctional PROTAC Linker
An In-depth Technical Guide to N-(Azido-PEG4)-N-Boc-PEG4-Boc: A Bifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Azido-PEG4)-N-Boc-PEG4-Boc and its derivatives, a class of advanced bifunctional linkers critical in the development of Proteolysis Targeting Chimeras (PROTACs). These polyethylene (B3416737) glycol (PEG)-based linkers offer a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand, forming a heterobifunctional molecule that induces targeted protein degradation.
Core Concepts and Molecular Profile
N-(Azido-PEG4)-N-Boc-PEG4-Boc is a branched, PEG-based linker designed for use in the synthesis of PROTACs.[1][2] Its structure incorporates three key chemical motifs that enable sequential and orthogonal conjugation strategies:
-
An Azide (B81097) Group (-N₃): This functional group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions.[1] It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.[3][4]
-
Boc-Protected Amines (-NHBoc): The molecule contains two tert-butoxycarbonyl (Boc) protected amine groups. The Boc group is a stable protecting group that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[5][6] This newly exposed amine can then be coupled to a carboxylic acid on a target ligand, typically through amide bond formation.
-
PEG Spacers (-PEG4-): Two tetraethylene glycol (PEG4) chains form the linker's backbone. These hydrophilic spacers enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[7] The length and flexibility of the PEG chains are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
The combination of these features allows for a modular and flexible approach to PROTAC synthesis, enabling the systematic variation of ligands and linker attachment points to discover effective protein degraders.
Quantitative Data and Chemical Properties
Several variants of the N-(Azido-PEG-)-N-Boc-PEG-Boc linker exist, differing slightly in PEG chain length or by the presence of an additional functional group (e.g., NHS ester, t-butyl ester, or carboxylic acid) for alternative conjugation strategies. The table below summarizes the key quantitative data for the primary molecule and its common derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |
| N-(Azido-PEG2)-N-Boc-PEG4-Boc | C₂₈H₅₄N₄O₁₁ | 622.75 | >95% | 2093153-83-2 |
| N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester | C₂₈H₅₄N₄O₁₁ | 622.76 | >96% | 2093152-85-1 |
| N-(Azido-PEG4)-N-Boc-PEG4-NHS ester | C₂₈H₄₉N₅O₁₃ | 663.71 | >97% | 2112731-96-9 |
| N-(Azido-PEG3)-N-Boc-PEG4-acid | C₂₅H₄₇N₅O₁₂ | 593.66 | >98% | Not Available |
| N-(Boc-PEG4)-NH-PEG4-NH-Boc | C₃₀H₆₀N₂O₁₂ | 640.80 | ≥97.0% | 2112737-17-2 |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like N-(Azido-PEG4)-N-Boc-PEG4-Boc function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process involves several key steps, leading to the selective degradation of a target protein.[9][10]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols and Synthetic Workflow
The synthesis of a PROTAC using an Azido-PEG-Boc linker is a multi-step process that leverages the orthogonal reactivity of its functional groups. Below are generalized protocols for the key chemical transformations.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose a primary amine, which is then ready for conjugation.[1][5]
Materials:
-
Boc-protected PEG linker (e.g., N-(Azido-PEG4)-N-Boc-PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the conjugation of the linker's azide group to a molecule containing a terminal alkyne.[3][11]
Materials:
-
Azide-functionalized linker (e.g., N-(Azido-PEG4)-...)
-
Alkyne-functionalized molecule (e.g., target protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and t-butanol or DMSO)
Procedure:
-
Dissolve the azide-functionalized linker and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn a light yellow/green color.
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, the product can be purified using standard techniques such as column chromatography or preparative HPLC.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for assembling a PROTAC using a bifunctional linker with azide and Boc-protected amine functionalities. This represents one of several possible synthetic routes.
Caption: A representative workflow for PROTAC synthesis.
Conclusion
N-(Azido-PEG4)-N-Boc-PEG4-Boc and its related structures are powerful and versatile chemical tools that are integral to modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Their unique combination of an azide for click chemistry, Boc-protected amines for standard coupling, and solubility-enhancing PEG chains provides researchers with a flexible and efficient system for the rational design and synthesis of novel PROTACs. A thorough understanding of their properties and reaction protocols is essential for professionals aiming to develop next-generation therapeutics targeting previously "undruggable" proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
